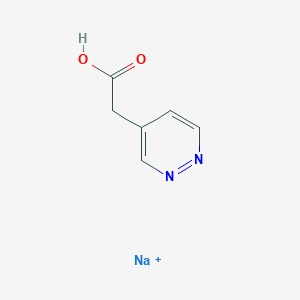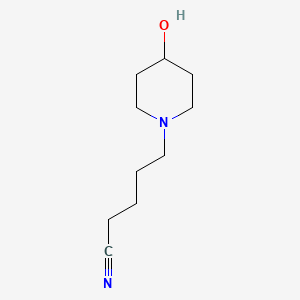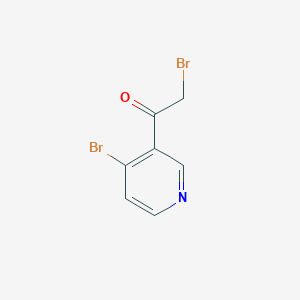![molecular formula C16H14F3N3OS B12444514 2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12444514.png)
2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a trifluoromethyl group and a hydrazinecarbothioamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2-methylbenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or trifluoromethyl groups, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed.
科学的研究の応用
2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and its activity against certain diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, contributing to its biological activity.
類似化合物との比較
Similar Compounds
2-[(2-methylphenyl)carbonyl]-N-phenylhydrazinecarbothioamide: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
2-[(2-methylphenyl)carbonyl]-N-[4-(trifluoromethyl)phenyl]hydrazinecarbothioamide: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical properties.
2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide: Contains a carboxamide group instead of a carbothioamide, leading to different reactivity and applications.
Uniqueness
The presence of both the trifluoromethyl group and the hydrazinecarbothioamide moiety in 2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide makes it unique
特性
分子式 |
C16H14F3N3OS |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
1-[(2-methylbenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C16H14F3N3OS/c1-10-5-2-3-8-13(10)14(23)21-22-15(24)20-12-7-4-6-11(9-12)16(17,18)19/h2-9H,1H3,(H,21,23)(H2,20,22,24) |
InChIキー |
MJXLCHJSIIPVBV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)NNC(=S)NC2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cycloocta-1,5-diene;(2S,5S)-1-[1-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]propan-2-yl]-2,5-diethylphospholan-1-ium;rhodium;tetrafluoroborate](/img/structure/B12444440.png)

![3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12444448.png)
![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B12444455.png)
![Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]-](/img/structure/B12444458.png)
![Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12444461.png)
![4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]phenylalaninate](/img/structure/B12444462.png)


![Imidazo[2,1-b]thiazole-5,6-diamine](/img/structure/B12444478.png)

![4-oxo-N,N-diphenyl-4-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butanamide](/img/structure/B12444495.png)


